molecular formula C19H18N4O3S2 B2531774 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 894945-32-5

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2531774
CAS RN: 894945-32-5
M. Wt: 414.5
InChI Key: FYNDLCBDYFHVAT-UHFFFAOYSA-N
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Description

The compound 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a derivative of thioacetamide, which is characterized by the presence of a pyrimidine ring and a phenylsulfonyl group. The structure of related compounds suggests that these molecules typically exhibit a folded conformation around the methylene carbon atom of the thioacetamide bridge. This conformation is stabilized by intramolecular hydrogen bonding, which is a common feature in such molecules .

Synthesis Analysis

The synthesis of related N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives involves a multi-step process. Initially, benzenesulfonyl chloride is reacted with 1-aminopiperidine under controlled pH conditions to yield the parent compound N-(Piperidin-1-yl) benzenesulfonamide. Subsequent substitution at the nitrogen atom with different electrophiles, such as N-aryl/aralkyl-substituted-2-bromoacetamides, in the presence of sodium hydride (NaH) and N,N-Dimethylformamide (DMF), leads to the formation of a series of N-substituted derivatives . Although the exact synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is not detailed, it is likely to follow a similar synthetic route.

Molecular Structure Analysis

The molecular structure of related compounds shows that the pyrimidine ring is inclined at significant angles to the benzene ring, indicating a non-planar structure. The angles of inclination reported are 56.18° and 67.84°, which suggests that the molecular conformation is influenced by the substituents on the pyrimidine and benzene rings . This inclination is important as it can affect the compound's interactions with biological targets and its overall bioactivity.

Chemical Reactions Analysis

While the specific chemical reactions of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide are not provided, the reactions of similar compounds involve the formation of intramolecular hydrogen bonds that stabilize their folded conformation. These hydrogen bonds are typically between the hydrogen atom of an amine group and a nitrogen atom of the pyrimidine ring . The presence of the phenylsulfonyl group may also influence the reactivity of the compound, potentially affecting its interactions with enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported. However, based on the properties of similar compounds, it can be inferred that the synthesized derivatives are likely to be solid at room temperature and may exhibit varying solubility in organic solvents. The presence of the phenylsulfonyl and pyrimidine groups suggests potential for interactions with biological molecules, which is supported by the evaluation of related compounds against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . The spectral data (IR, EIMS, and (1)H-NMR) are crucial for confirming the structure of these compounds, which would also apply to the compound of interest.

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been involved in the synthesis of novel sulphonamide derivatives, displaying significant antimicrobial activity. These activities were evaluated through computational calculations, including HF/6-31G(d) and DFT B3LYP/6-31G(d) basis sets, providing a correlation between experimental and theoretical calculations for new compound prediction (Fahim & Ismael, 2019).
  • Another study focused on synthesizing classical antifolates with potent inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These compounds were evaluated as antitumor agents, showing that the pyrrolo[2,3-d]pyrimidine scaffold is conducive to dual DHFR-TS and tumor inhibitory activity, with potency determined by the 4-position substituent (Gangjee et al., 2005).
  • Research on classical and nonclassical antifolates synthesized as potential DHFR inhibitors and antitumor agents revealed that some nonclassical analogues were potent and selective inhibitors of DHFR from pathogens causing opportunistic infections in patients with compromised immune systems (Gangjee et al., 2007).

Antimicrobial Applications

  • A study aimed at synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety for antimicrobial use. These compounds showed promising in vitro antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Darwish et al., 2014).

Crystal Structure Analysis

  • The crystal structures of certain derivatives have been determined, providing insights into their folded conformation and intramolecular hydrogen bond stabilizing the structure. Such structural analyses are crucial for understanding the molecular basis of their biological activities (Subasri et al., 2016).

Herbicide Development

  • In the context of herbicide development, pyrimidinylthiobenzoates have been investigated for their inhibitory activity against acetohydroxyacid synthase (AHAS), an enzyme involved in branched-chain amino acid biosynthesis. The study integrated molecular docking, comparative molecular field analysis (CoMFA), and comparative molecular similarity indices analysis (CoMSIA) techniques to identify the bioactive conformation of these compounds, demonstrating their potential as herbicides (He et al., 2007).

Molecular Docking and Antiviral Activity

  • Quantum mechanical calculations and molecular docking studies have been applied to analyze the electronic structure and potential antiviral activity of specific derivatives against Entamoeba histolytica, providing insights into their mechanism of action as anti-amoebic agents (Shukla & Yadava, 2020).

properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S2/c1-13-6-5-7-14(10-13)22-17(24)12-27-19-21-11-16(18(20)23-19)28(25,26)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNDLCBDYFHVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

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